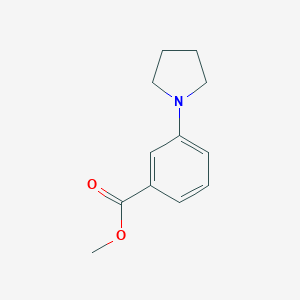

Methyl 3-(1-Pyrrolidinyl)benzoate

Beschreibung

Methyl 3-(1-Pyrrolidinyl)benzoate is an organic compound featuring a benzoate ester core substituted at the meta-position with a pyrrolidinyl group. Pyrrolidine rings are known to enhance bioavailability and modulate receptor interactions, making this compound a candidate for drug development or catalytic applications .

Eigenschaften

IUPAC Name |

methyl 3-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJUYMBYOGDTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428084 | |

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186086-71-5 | |

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The Buchwald-Hartwig amination is a robust method for constructing carbon-nitrogen bonds between aryl halides and amines. For Methyl 3-(1-pyrrolidinyl)benzoate, this involves coupling methyl 3-bromobenzoate with pyrrolidine under catalytic conditions. The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by ligand exchange with the amine and reductive elimination to yield the product.

Typical Reaction Setup :

-

Catalyst : Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand : 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or BINAP

-

Base : Cesium carbonate (Cs₂CO₃)

-

Solvent : Toluene or 1,4-dioxane

-

Temperature : 100–110°C under inert atmosphere

Optimization and Yield Considerations

In a representative procedure, methyl 3-bromobenzoate (1.0 equiv) reacts with pyrrolidine (1.2 equiv) in toluene using Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) at 110°C for 18 hours. The crude product is purified via silica gel chromatography, yielding 70–85% of this compound. Side products, such as dehalogenated benzoate esters, are minimized by controlling ligand-to-palladium ratios and reaction time.

Industrial Scalability

Continuous flow reactors enhance reproducibility and safety for large-scale production. Automated temperature control and in-line purification systems (e.g., scavenger resins) reduce palladium residue to <10 ppm, meeting pharmaceutical-grade standards.

Nucleophilic Aromatic Substitution (NAS)

Substrate Activation and Reaction Design

NAS exploits electron-deficient aryl halides for displacement by amines. Methyl 3-fluorobenzoate or methyl 3-nitrobenzoate serves as the substrate, where the electron-withdrawing group activates the aromatic ring for nucleophilic attack. Pyrrolidine, acting as the nucleophile, substitutes the leaving group under basic conditions.

Representative Procedure :

-

Substrate Preparation : Methyl 3-nitrobenzoate is synthesized via nitration of methyl benzoate followed by regioselective reduction to methyl 3-aminobenzoate.

-

Diazotization and Halogenation : The amine is diazotized with NaNO₂/HCl and treated with CuBr to yield methyl 3-bromobenzoate.

-

Substitution : Reacting methyl 3-bromobenzoate with pyrrolidine in dimethylformamide (DMF) at 120°C for 24 hours affords the product in 50–65% yield.

Limitations and Mitigation Strategies

NAS suffers from moderate yields due to competing hydrolysis and over-alkylation. Microwave-assisted synthesis (150°C, 30 minutes) improves efficiency by accelerating reaction kinetics, achieving yields up to 75%.

Comparative Analysis of Synthetic Methods

Industrial Production and Purification

Large-Scale Synthesis

Industrial facilities prioritize Buchwald-Hartwig amination for its reproducibility. A typical batch process uses:

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(1-pyrrolidinyl)benzoic acid (Figure 1):

Conditions :

Products :

Mechanism :

Nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon.

Reduction Reactions

The ester group can be reduced to a primary alcohol using hydride-based reagents:

Reagents & Conditions :

- Lithium Aluminum Hydride (LiAlH₄) : Anhydrous THF, 0–25°C, 2 hours.

- Sodium Borohydride (NaBH₄) : Requires activation with iodine or BF₃·Et₂O .

Products :

Table 1: Comparison of Reducing Agents

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | 78 |

| NaBH₄ + BF₃ | THF | 30–50°C | 70 |

Nitration

Electrophilic aromatic nitration occurs regioselectively at the meta position relative to the ester group :

Conditions :

Product :

Mechanism :

The electron-withdrawing ester group directs nitration to the meta position via resonance stabilization of the intermediate arenium ion.

Oxidation of the Pyrrolidine Ring

The pyrrolidinyl group undergoes oxidation to form a ketone or lactam under strong oxidizing conditions :

Reagents :

Products :

- 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid (yield: 60%) .

- Over-oxidation to carboxylic acids possible with prolonged reaction times.

Nucleophilic Substitution at Pyrrolidine

The pyrrolidine nitrogen participates in alkylation or acylation reactions:

Examples :

- Alkylation : Reaction with methyl iodide (CH₃I) in DMF, K₂CO₃, 60°C .

- Acylation : Acetic anhydride, pyridine, 25°C .

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura couplings for biaryl synthesis :

Conditions :

Substrates :

Product :

Photochemical Reactions

UV irradiation induces radical-based reactions, particularly in the presence of photosensitizers :

Conditions :

Products :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Methyl 3-(1-Pyrrolidinyl)benzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations. This property is particularly valuable in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

2. Medicinal Chemistry

- The compound is being investigated for its potential therapeutic applications. Studies have indicated that derivatives of this compound may exhibit pharmacological activities, including:

- Antidepressant Effects : Research suggests that compounds with similar structures may interact with neurotransmitter systems, potentially offering antidepressant properties .

- Neuroprotective Properties : Some studies have explored the neuroprotective effects of pyrrolidine derivatives, indicating their potential in treating neurodegenerative diseases .

3. Biological Activity

- The compound has been studied for its antimicrobial and anti-inflammatory properties. Preliminary investigations show that it can inhibit certain bacterial strains and modulate inflammatory pathways, making it a candidate for further exploration in drug development .

Case Studies

Industrial Applications

This compound is also explored for its potential use in industrial applications:

- Agrochemicals : Its derivatives could be used in the formulation of pesticides or herbicides due to their biological activity.

- Specialty Chemicals : The compound may find applications in producing specialty chemicals for various industries, including cosmetics and fragrances.

Wirkmechanismus

The mechanism of action of Methyl 3-(1-Pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Substitutions

Methyl 3-(1-Benzyl-3-methyl-3-pyrrolidinyl)benzoate Hydrochloride

- Structure : Similar benzoate core but with a benzyl-methyl-pyrrolidinyl substituent.

- Molecular Weight : 345.873 g/mol.

- Applications : Likely explored for receptor binding due to the pyrrolidine moiety, which is common in sigma receptor ligands (e.g., BD 1008 in ). Commercial availability suggests use as a research intermediate .

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structure: Ethyl benzoate with a pyridazine-substituted phenethylamino group.

- Applications : Studied for pharmacological activity, though specifics are unclear .

Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate

Pharmacologically Active Derivatives

PRL-8-53 (Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate)

- Structure: Benzyl-methyl-aminoethyl chain instead of pyrrolidinyl.

- Applications: Nootropic agent with reported mid-term memory enhancement.

BD 1008

Commercial and Research Accessibility

- Methyl 3-(1-Aminoethyl)benzoate Hydrochloride: Available commercially (97% purity), indicating demand for pyrrolidine/amine-substituted benzoates in medicinal chemistry .

Biologische Aktivität

Methyl 3-(1-pyrrolidinyl)benzoate, a compound characterized by its unique structure incorporating a pyrrolidine ring, has garnered attention for its biological activities. This article explores the compound's biological properties, including its antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid with a pyrrolidine moiety. The presence of the pyrrolidine ring is significant as it can mimic the structure of natural ligands, enhancing its ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrrolidine structures. For instance, derivatives similar to this compound have shown promising antibacterial activity against various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | 6.25–12.5 μg/mL |

| Other Pyrrolidine Derivatives | Pseudomonas aeruginosa, Bacillus subtilis | 2.18–3.08 μM |

The above table illustrates that this compound exhibits effective antibacterial properties comparable to other pyrrolidine derivatives, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. A study evaluating the cytotoxic effects of methyl benzoate derivatives found that while some compounds showed mild toxicity, others exhibited significant cytotoxic effects on human cell lines.

| Compound | Cell Line Tested | LC50 (µg/mL) |

|---|---|---|

| This compound | Human kidney cells | >100 |

| Methyl Benzoate (Control) | Colon cells | 75 |

In this context, this compound demonstrated a favorable safety profile with an LC50 greater than 100 µg/mL in human kidney cells, indicating lower toxicity compared to other benzoate derivatives .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules. The pyrrolidine ring enhances binding affinity to various receptors, potentially modulating enzymatic activities and signaling pathways.

Case Studies and Applications

Several case studies have explored the therapeutic applications of similar compounds:

- Antibacterial Applications : A case study on the use of pyrrolidine derivatives in veterinary medicine highlighted their effectiveness as feed additives to promote animal health by preventing bacterial infections .

- Pesticidal Properties : Research has indicated that methyl benzoate derivatives can serve as green pesticides, targeting a range of insect pests while exhibiting low toxicity to non-target organisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(1-pyrrolidinyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : Common routes include nucleophilic substitution or coupling reactions. For example, analogous compounds like methyl 3-[(6-bromoindol-1-yl)methyl]benzoate are synthesized via alkylation of a benzoate ester with a pyrrolidine derivative in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Optimization of reaction time, temperature (e.g., reflux conditions), and stoichiometry is critical. Yields can vary due to steric hindrance from the pyrrolidine ring; inert atmospheres may improve reproducibility.

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts of the pyrrolidine protons (δ ~2.5–3.5 ppm) and benzoate carbonyl (δ ~165–170 ppm) with computational predictions (DFT methods) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Validate ester carbonyl stretches (~1720 cm⁻¹) and secondary amine N–H stretches (if present) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer : Store in anhydrous conditions (e.g., under nitrogen) at –20°C to prevent hydrolysis of the ester group. Use aprotic solvents like DCM or acetonitrile for dissolution, as protic solvents (e.g., methanol) may degrade the compound over time. Monitor stability via periodic HPLC analysis (C18 columns, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors). For example, quantum chemical studies on similar benzoate esters have identified key substituent effects on reactivity and interaction motifs . Validate predictions with SAR studies using synthesized analogs.

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Use variable-temperature NMR to probe dynamic processes. Cross-validate with solid-state IR or X-ray crystallography if crystalline derivatives are available. For computational models, refine parameters using solvent correction models (e.g., PCM) or higher-level basis sets .

Q. How can reaction byproducts or impurities be systematically identified and minimized?

- Methodological Answer : Use LC-MS or GC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products). For example, impurities in similar esters were traced to incomplete alkylation or oxidation; optimizing reaction stoichiometry or adding antioxidants (e.g., BHT) can mitigate these . Preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) improves purity.

Q. What mechanistic insights explain unexpected regioselectivity in derivatization reactions?

- Methodological Answer : Investigate using kinetic studies (e.g., monitoring reaction progress via in situ FTIR) and isotopic labeling. For instance, steric effects from the pyrrolidine ring may direct electrophilic substitution to the benzoate para position. Computational transition-state modeling (e.g., using Gaussian) can visualize energy barriers and guide catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.